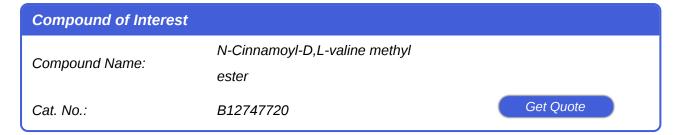


# N-Cinnamoyl-D,L-valine methyl ester chemical properties

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An In-depth Technical Guide on N-Cinnamoyl-D,L-valine methyl ester

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N-Cinnamoyl-D,L-valine methyl ester**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

# **Core Chemical Properties**

**N-Cinnamoyl-D,L-valine methyl ester** is an N-acyl derivative of the amino acid valine. It belongs to a class of compounds often explored for their potential biological activities. The cinnamoyl group introduces a rigid, aromatic structure, while the valine methyl ester moiety provides a chiral backbone with increased lipophilicity compared to the free acid.

# **Physicochemical Data**

Quantitative data for **N-Cinnamoyl-D,L-valine methyl ester** and its constituent parts are summarized below.



Property	Value	Source
IUPAC Name	methyl 2-({(E)-3-phenylprop-2- enoyl}amino)-3- methylbutanoate	PubChem[1]
Synonyms	N-trans-cinnamoyl-D,L-valine methyl ester	PubChem[1]
CAS Number	127750-57-6	PubChem[1]
Molecular Formula	C15H19NO3	PubChem[1]
Molecular Weight	261.32 g/mol	PubChem[1]
Appearance	White solid (typical for similar compounds)	Inferred from[2]
XLogP3 (Lipophilicity)	2.9	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

# **Experimental Protocols**

The synthesis of **N-Cinnamoyl-D,L-valine methyl ester** involves a two-step process: the esterification of D,L-valine followed by the acylation of the resulting amino ester.

# Synthesis of D,L-Valine Methyl Ester Hydrochloride (Precursor)

A common and efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCI) in methanol.[3]

#### Materials:

- D,L-Valine
- Trimethylchlorosilane (TMSCI), freshly distilled



• Methanol, anhydrous

#### Procedure:

- To a round-bottom flask containing D,L-valine (1.0 eq), slowly add freshly distilled TMSCI (2.0 eq) under stirring.
- Add anhydrous methanol to the mixture and continue stirring at room temperature.
- Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
- Upon completion, remove the solvent and excess reagent via rotary evaporation to yield the crude D,L-valine methyl ester hydrochloride.[3] The product can be purified further by recrystallization.

## Synthesis of N-Cinnamoyl-D,L-valine methyl ester

This procedure is adapted from the synthesis of analogous N-cinnamoyl amino acid esters.[4] [5]

### Materials:

- D,L-Valine methyl ester hydrochloride (1.0 eq)
- Cinnamoyl chloride (0.95-1.0 eq)
- Triethylamine (TEA) (2.1 eq)
- Dichloromethane (DCM), anhydrous

#### Procedure:

- Suspend D,L-valine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask.
- · Cool the mixture in an ice bath.
- Add TEA dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.

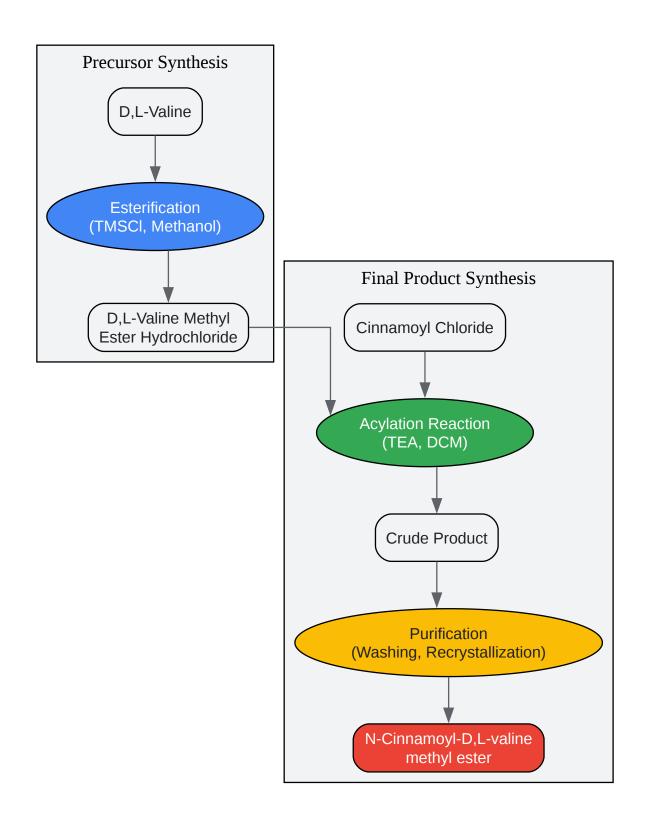
## Foundational & Exploratory





- In a separate flask, dissolve cinnamoyl chloride in anhydrous DCM.
- Add the cinnamoyl chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
- Allow the reaction to stir for 2 hours at 0°C, then let it warm to room temperature and stir overnight.[5]
- Upon completion, wash the reaction mixture sequentially with 0.5 M HCl, 10% NaHCO₃ solution, and brine.[5]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure N-Cinnamoyl-D,L-valine methyl ester.[5]





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General workflow for the synthesis of N-Cinnamoyl-D,L-valine methyl ester.



## **Spectral and Analytical Data**

While specific spectra for the D,L-racemate are not readily available in the cited literature, the expected spectral characteristics can be inferred.

- ¹H NMR: Expected signals would include aromatic protons from the cinnamoyl group (approx. 7.2-7.6 ppm), vinyl protons of the double bond (approx. 6.5-7.5 ppm, showing characteristic E-coupling), the alpha-proton of the valine moiety, the methyl ester protons (a singlet around 3.7 ppm), and the isopropyl protons of the valine side chain.
- 13C NMR: Signals would correspond to the carbonyls of the amide and ester, the aromatic and vinyl carbons of the cinnamoyl group, and the aliphatic carbons of the valine methyl ester moiety.
- IR Spectroscopy: Characteristic peaks would include an N-H stretch (around 3300 cm<sup>-1</sup>), C=O stretching from the ester (around 1740 cm<sup>-1</sup>) and amide (around 1650 cm<sup>-1</sup>), and C=C stretching from the aromatic ring and double bond.[5]
- Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would be expected at m/z corresponding to the molecular weight of 261.32.

# **Biological Activity and Potential Applications**

The combination of cinnamic acid derivatives and amino acids has been a subject of interest for developing new bioactive compounds.

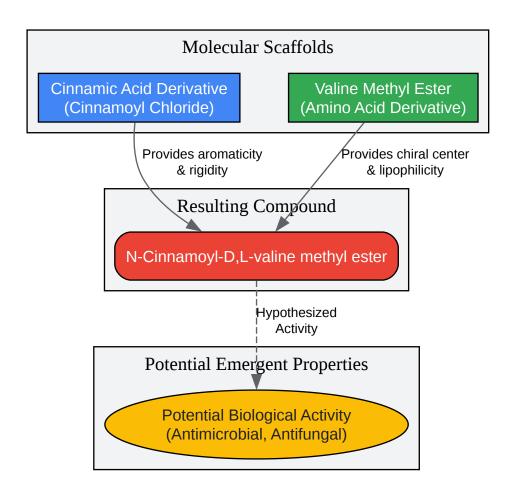
## **Potential Antimicrobial and Antifungal Activity**

Studies on related synthetic cinnamates and cinnamides have shown that the esterification of cinnamic acid can result in derivatives with significant antimicrobial and antifungal activity.[6] The increased lipophilicity from the ester group may enhance the compound's ability to penetrate microbial cell membranes. For example, methyl cinnamate demonstrated activity against various Candida strains.[6] N-acyl derivatives of other amino acids have also shown promising fungicidal activity.[7] This suggests that N-Cinnamoyl-D,L-valine methyl ester could be a candidate for antimicrobial screening.

# **Intermediates in Peptide Synthesis**



Amino acid esters are fundamental building blocks in peptide synthesis.[3] The N-cinnamoyl group can act as a protecting group, although it is less common than Boc or Fmoc. This class of compounds serves as a versatile scaffold for creating more complex molecules and peptidomimetics.



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Conceptual relationship between structural components and potential bioactivity.

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